Orthogonal Bis-Boc vs. Mono-Boc: Regioselective Deprotection
The target compound (402960-06-9) possesses two chemically equivalent but positionally distinct Boc groups (N-2 and C-1 tert-butyl esters), enabling stepwise orthogonal deprotection. The mono-Boc analog CAS 597569-42-1 retains only the N-2 Boc group with a free carboxylic acid at C-1 (MW 255.31 vs 311.42), precluding selective C-1 activation for amide coupling without concomitant N-2 deprotection. The bis-Boc compound is the penultimate protected intermediate (XXVIII) in the patented telaprevir route where selective N-2 Boc cleavage with methanesulfonic acid in THF yields the key intermediate (XIV), while the C-1 tert-butyl ester remains intact for subsequent peptide coupling.[1]
| Evidence Dimension | Number of orthogonal Boc protecting groups and downstream synthetic compatibility |
|---|---|
| Target Compound Data | Two Boc groups (N-2 and C-1 tert-butyl esters); MF C17H29NO4; MW 311.42; enables sequential selective deprotection |
| Comparator Or Baseline | CAS 597569-42-1: One Boc group at N-2 only, free carboxylic acid at C-1; MF C13H21NO4; MW 255.31 |
| Quantified Difference | ΔMW = 56.11 g/mol (one additional tert-butyl group); Δ in protecting-group count = 1; orthogonal deprotection capacity: present vs absent |
| Conditions | Synthetic route per Tanoury et al. WO 2007022459; selective N-2 Boc cleavage with methanesulfonic acid/THF, C-1 tert-butyl ester stable |
Why This Matters
The dual Boc architecture is mandatory for the regioselective peptide coupling sequence in telaprevir manufacture; substituting with the mono-Boc acid (597569-42-1) would forfeit the C-1 ester protection required for subsequent amide bond formation and introduce an uncontrolled carboxylic acid that would require re-protection or an entirely redesigned route.
- [1] Drug Synthesis Database. (1S,3aR,6aS)-Hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid 1,2-di(tert-butyl) ester (XXVIII). Selective Boc group cleavage by means of methanesulfonic acid in THF provides target intermediate (XIV). Referencing Tanoury et al., WO 2007022459. View Source
